Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate
CAS No.: 2378501-92-7
Cat. No.: VC4553424
Molecular Formula: C10H14FNO3
Molecular Weight: 215.224
* For research use only. Not for human or veterinary use.
![Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate - 2378501-92-7](/images/structure/VC4553424.png)
Specification
CAS No. | 2378501-92-7 |
---|---|
Molecular Formula | C10H14FNO3 |
Molecular Weight | 215.224 |
IUPAC Name | ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate |
Standard InChI | InChI=1S/C10H14FNO3/c1-3-15-8(13)10-4-9(11,5-10)6-12-7(10)14-2/h3-6H2,1-2H3 |
Standard InChI Key | AETNDUBQGLNLLE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C12CC(C1)(CN=C2OC)F |
Introduction
Structural and Molecular Characteristics
The compound’s core consists of a 3-azabicyclo[3.1.1]hept-2-ene scaffold, a seven-membered bicyclic system featuring a bridgehead nitrogen atom. Key structural features include:
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Molecular formula: C₁₀H₁₄FNO₃, indicating a molecular weight of 215.22 g/mol .
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Functional groups: A fluorine atom at position 5, a methoxy group at position 2, and an ethyl carboxylate ester at position 1 .
The SMILES notation (CCOC(=O)C12CC(C1)(CN=C2OC)F) and InChIKey (AETNDUBQGLNLLE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties . Computational models predict a compact bicyclic geometry, with the fluorine atom inducing electronic perturbations that may influence reactivity or intermolecular interactions .
Synthetic Pathways and Reaction Chemistry
While no direct synthesis protocols for this compound are documented in public literature, analogous methodologies for related azabicyclo systems suggest feasible routes:
Bicyclic Ring Formation
Base-mediated cyclization strategies, as demonstrated for methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate, could be adapted. Such methods often employ o-xylene or tetrahydrofuran as solvents with acid hydrolysis steps . For example, reductive cyclization of nitro precursors using catalytic hydrogenation or metal-mediated processes might yield the azabicyclo core .
Functionalization Reactions
The ethyl ester moiety likely originates from esterification of a carboxylic acid intermediate. In related systems, manganese(IV) oxide oxidation of alcohol precursors in ethyl acetate has been used to generate aldehyde intermediates, which could undergo subsequent condensation . For instance, 5-fluoro-2-methoxypyridine-3-carbaldehyde has served as a building block in Mannich-type reactions with amines under acidic conditions .
Fluorination Strategies
Late-stage fluorination via electrophilic agents (e.g., Selectfluor) or halogen exchange reactions may introduce the fluorine substituent. The patent literature notes that fluorination of azabicyclo[2.2.1]heptane derivatives enhances metabolic stability and target binding affinity, suggesting similar motivations for its inclusion here .
Physicochemical Properties
Experimental data remain limited, but computational predictions offer insights:
Predicted Collision Cross Sections (CCS)
Mass spectrometry adducts exhibit distinct CCS values, critical for ion mobility studies :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 216.10304 | 147.0 |
[M+Na]+ | 238.08498 | 151.6 |
[M+NH4]+ | 233.12958 | 153.8 |
[M-H]- | 214.08848 | 140.0 |
These values suggest a compact structure with moderate polarity, consistent with the bicyclic framework’s conformational rigidity .
Solubility and Stability
Analytical Characterization
Spectroscopic Data
While experimental NMR spectra are unavailable, comparable azabicyclo compounds show distinct signals:
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¹⁹F NMR: Expected near -100 ppm, consistent with aromatic fluorine environments .
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¹H NMR: Methoxy protons resonate at δ 3.6–3.8 ppm, while ethyl ester groups exhibit triplets near δ 1.2–1.4 ppm (CH₃) and quartets at δ 4.1–4.3 ppm (CH₂) .
Mass Spectrometric Fragmentation
The [M+H]+ ion at m/z 216.10304 would likely fragment via loss of CO₂ (44 Da) or ethylene (28 Da), yielding diagnostic peaks at m/z 172 and 188, respectively .
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